(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Synthesis
The most direct and widely employed approach for synthesizing (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide involves converting cinnamic acid to cinnamoyl chloride followed by amidation with 4-(dimethylamino)aniline.
Reaction Scheme:
- Cinnamic acid + Thionyl chloride (or Oxalyl chloride) → Cinnamoyl chloride
- Cinnamoyl chloride + 4-(dimethylamino)aniline → this compound
Detailed Procedure:
The synthesis begins with the chlorination of cinnamic acid using thionyl chloride. This reaction transforms the carboxylic acid group into a more reactive acid chloride, facilitating the subsequent amidation step. The cinnamoyl chloride is then reacted with 4-(dimethylamino)aniline in the presence of a base to neutralize the hydrogen chloride produced during the reaction.
Table 1: Reaction Conditions for Acid Chloride-Mediated Synthesis
| Parameter | Condition | Notes |
|---|---|---|
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | SOCl₂ typically used in 1.2-1.5 equiv. |
| Temperature (Step 1) | 5°C to room temperature | Keep below 5°C initially, then warm to RT |
| Reaction Time (Step 1) | 2-3 hours | Monitor by TLC for completion |
| Solvent (Step 1) | Dichloromethane or neat | DCM preferred for better control |
| Base (Step 2) | Triethylamine, DIPEA, or Pyridine | 2-3 equiv. of base typically used |
| Temperature (Step 2) | -10°C to room temperature | Gradual warming improves selectivity |
| Reaction Time (Step 2) | 5-8 hours | Monitor by TLC for completion |
| Solvent (Step 2) | THF or Dichloromethane | Anhydrous conditions recommended |
| Yield | 70-90% | After purification |
This approach provides the target compound with good stereoselectivity, predominantly yielding the Z-isomer due to the inherent geometry of the cinnamic acid precursor.
Wittig Reaction Approach
An alternative method employs the Wittig reaction to construct the acrylamide backbone. This approach is particularly useful for controlling the stereochemistry of the double bond.
Reaction Scheme:
- Bromoacetylamide + Triphenylphosphine → Phosphonium salt
- Phosphonium salt + Base → Phosphorus ylide
- Phosphorus ylide + Benzaldehyde → this compound
Detailed Procedure:
In this approach, a phosphonium salt is first generated from bromoacetylamide and triphenylphosphine. The salt is then converted to a reactive ylide using a strong base, which subsequently undergoes condensation with benzaldehyde to form the target compound with controlled stereochemistry.
Table 2: Reaction Conditions for Wittig Reaction Approach
| Parameter | Condition | Notes |
|---|---|---|
| Phosphine | Triphenylphosphine | 1.0-1.2 equiv. typically used |
| Solvent (Step 1) | Water/Organic phase | Aqueous conditions preferred |
| Base | Inorganic alkali (NaOH, K₂CO₃) | Required for ylide formation |
| Temperature | Room temperature to 50°C | Dependent on reactivity |
| Reaction Time | 2-6 hours | Monitor by TLC |
| Yield | 65-85% | After purification |
| Stereoselectivity | Z-isomer predominant | Due to stabilized ylide properties |
The advantage of this approach lies in its ability to perform the reaction in an aqueous phase, reducing the use of harmful organic solvents and making the process more environmentally friendly.
Modern Synthetic Approaches
Knoevenagel Condensation Method
A more recent approach for the synthesis of this compound involves the Knoevenagel condensation between appropriate cyanoacetamide derivatives and benzaldehyde.
Reaction Scheme:
- N-(4-(dimethylamino)phenyl)-2-cyanoacetamide + Benzaldehyde → (Z)-N-(4-(dimethylamino)phenyl)-2-cyano-3-phenylacrylamide
- Hydrolysis and decarboxylation → this compound
Detailed Procedure:
In this approach, N-(4-(dimethylamino)phenyl)-2-cyanoacetamide is condensed with benzaldehyde in the presence of piperidine as a catalyst. The reaction proceeds through the formation of a carbon-carbon bond between the active methylene group of the cyanoacetamide and the carbonyl carbon of benzaldehyde.
Table 3: Reaction Conditions for Knoevenagel Condensation
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Ethanol, Toluene | Ethanol preferred for green chemistry |
| Catalyst | Piperidine (0.1-0.2 equiv.) | Sometimes with acetic acid (0.1-0.3 equiv.) |
| Temperature | Reflux (78-110°C) | Dependent on solvent choice |
| Reaction Time | 2-6 hours | Monitor by TLC for completion |
| Purification | Recrystallization | Typically from ethanol or ethanol/water |
| Yield | 55-95% | Dependent on substrate and conditions |
This method is particularly advantageous when starting from commercially available cyanoacetamide derivatives and provides good yields with minimal side products.
Direct Amidation Using Coupling Reagents
Modern amidation approaches utilize coupling reagents to activate the carboxylic acid for direct reaction with amines, avoiding the need for isolation of the reactive acid chloride intermediate.
Reaction Scheme:
Cinnamic acid + 4-(dimethylamino)aniline + Coupling reagent → this compound
Detailed Procedure:
In this approach, cinnamic acid is activated using coupling reagents such as PyBOP, EDC/HOBt, or HATU in the presence of a tertiary amine base. The activated acid then reacts with 4-(dimethylamino)aniline to form the amide bond.
Table 4: Common Coupling Reagents and Conditions
| Coupling System | Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| PyBOP/DIPEA | DIPEA | DCM/DMF | RT | 4-8 h | 70-85% |
| EDC/HOBt | TEA | DCM | RT | 6-12 h | 65-80% |
| HATU/DIPEA | DIPEA | DMF | RT | 3-6 h | 75-88% |
| T3P | TEA or DIPEA | EtOAc | 0°C to RT | 4-8 h | 75-85% |
This approach offers the advantage of milder reaction conditions and reduced formation of side products compared to the acid chloride method.
Stereoselective Synthesis
Controlling Z/E Geometry
Obtaining the pure Z-isomer of N-(4-(dimethylamino)phenyl)-3-phenylacrylamide requires careful control of reaction conditions. Several factors influence the stereochemical outcome:
Table 5: Factors Affecting Z/E Stereoselectivity
| Factor | Effect on Z-selectivity | Optimal Condition |
|---|---|---|
| Reaction Temperature | Lower temperatures favor Z-isomer | 0-25°C during critical bond formation |
| Solvent Polarity | Polar solvents can affect selectivity | DCM, THF provide good Z-selectivity |
| Catalyst Choice | Certain catalysts promote Z-geometry | Piperidine with acetic acid |
| Reaction Time | Extended reaction times may cause isomerization | Shorter reaction times when possible |
| Light Exposure | UV light can promote isomerization | Perform reaction in amber glassware |
For applications requiring high stereochemical purity, post-synthesis separation techniques such as selective crystallization or chromatographic methods may be necessary to isolate the pure Z-isomer.
Purification and Characterization
Purification Techniques
The crude this compound typically requires purification to remove unreacted starting materials and side products. Common purification methods include:
Table 6: Purification Methods and Their Effectiveness
| Method | Procedure | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Using ethanol, ethanol/water, or ethyl acetate/hexane | Simple, scalable, high purity | Material loss, solvent-dependent |
| Column Chromatography | Silica gel, ethyl acetate/hexane (30-50%) | High purity, separates isomers | Time-consuming, dilution |
| Preparative HPLC | C18 column, acetonitrile/water gradient | Highest purity, isomer separation | Expensive, low throughput |
The choice of purification method depends on the scale of synthesis and required purity level.
Characterization Data
The successful synthesis of this compound can be confirmed through various analytical techniques:
Table 7: Characteristic Analytical Data
| Technique | Key Signals/Properties | Value |
|---|---|---|
| Melting Point | Crystal transition temperature | 220-222°C |
| IR (KBr, cm⁻¹) | N-H stretching | 3324 |
| C=O stretching | 1685 | |
| C=C stretching | 1589 | |
| ¹H NMR (DMSO-d₆) | Olefinic protons (HC=CH) | δ 7.57 (d, J=15.8 Hz) and 6.57 (d, J=15.8 Hz) |
| Amide NH | δ 10.10-10.30 (s) | |
| Aromatic protons | δ 7.60-7.30 (m) | |
| N(CH₃)₂ protons | δ 2.85-3.00 (s) | |
| Mass Spectrometry | [M+H]⁺ | m/z 267 |
| [M+Na]⁺ | m/z 289 |
The J-coupling constant of the olefinic protons (J=15.8 Hz) is particularly diagnostic for confirming the Z-configuration of the double bond.
Optimization Strategies
Reaction Yield Improvement
Several strategies have been developed to improve the yield and efficiency of this compound synthesis:
Table 8: Optimization Strategies and Their Impact
| Strategy | Implementation | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Microwave Irradiation | 2-5 min at 400W | +10-15% | Minimal change |
| Ultrasonic Assistance | 30-60 min sonication | +5-10% | Slight improvement |
| Phase Transfer Catalysis | TBAB or TBAI (10 mol%) | +15-20% | Minimal change |
| Solvent Optimization | DMF/DMSO mixtures | +5-15% | Dependent on workup |
| Temperature Control | Precise gradient heating | +5-10% | Improved stereoselectivity |
These optimization strategies can be particularly valuable for scaled-up synthesis and industrial applications.
Applications in Synthetic Methodology
The preparation of this compound serves as a valuable model for developing general synthetic methodologies applicable to a broader range of acrylamide derivatives. The strategies employed can be extended to the synthesis of related compounds with structural modifications at the aromatic rings or the acrylamide moiety.
Key learnings from this synthesis that can be applied to related compounds include:
- Stereochemical control strategies for obtaining Z/E isomers
- Optimization of amidation conditions for sensitive substrates
- Purification techniques for separating structurally similar compounds
- Characterization methods for confirming structural and stereochemical features
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
Research has demonstrated that (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide exhibits anti-cancer properties through its interaction with various cellular pathways. A study highlighted its efficacy against multiple cancer cell lines, including breast and lung cancer. The compound was tested against MDA-MB-231 (mammary carcinoma) and A-549 (lung cancer) cell lines, showing promising results with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
| Cell Line | IC50 Value (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 0.0103 | Cisplatin | 0.5 |
| A-549 | 0.00803 | Cisplatin | 0.4 |
1.2 Neuroprotective Effects
The compound is also being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It acts as an agonist for the alpha-7 nicotinic acetylcholine receptor, which is crucial in modulating neurotransmitter release and protecting neurons from degeneration caused by beta-amyloid toxicity . This mechanism suggests potential therapeutic avenues for treating cognitive decline associated with Alzheimer's disease.
Pharmacological Applications
2.1 Receptor Modulation
This compound has been identified as a selective modulator of various receptors, including estrogen receptors and nicotinic acetylcholine receptors. Its ability to bind selectively to these receptors makes it a candidate for developing drugs aimed at conditions influenced by hormonal signaling or cholinergic dysfunction .
2.2 QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of related compounds based on their chemical structure. These models suggest that modifications to the dimethylamino group can enhance binding affinity and selectivity towards target receptors, paving the way for more effective drug design strategies .
Case Studies
3.1 Synthesis and Evaluation
A series of derivatives based on this compound have been synthesized and evaluated for their biological activities. For instance, modifications to the phenyl group have resulted in compounds with enhanced anti-cancer activity and reduced toxicity profiles compared to existing treatments .
3.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins, helping to elucidate its mechanism of action at the molecular level. These studies indicate strong binding affinities that correlate with observed biological activities, supporting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
- Stereochemical Impact : The Z-configuration may induce steric hindrance distinct from E-isomers (e.g., ), altering binding affinity in biological systems .
Physical and Spectral Properties
- Melting Points: Analogs like 4c (155–156°C) and 4d (113–115°C) exhibit higher melting points than typical acrylamides, likely due to sulfur-based intermolecular interactions . The dimethylamino group in the target compound may reduce crystallinity, lowering its melting point.
- Spectroscopy: IR: Sulfanyl derivatives (e.g., 4c) show S-H stretches (~2550 cm⁻¹), absent in the target compound . NMR: The dimethylamino group in the target compound causes deshielding of adjacent protons (δ ~2.8–3.2 ppm for -N(CH₃)₂), contrasting with methoxy (δ ~3.7 ppm) or amino (δ ~5.5 ppm) groups .
Biological Activity
(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a conjugated system that enhances its ability to participate in electron transfer reactions, making it valuable in biochemical assays and studies involving protein-ligand interactions. The dimethylamino group contributes to its solubility and reactivity, influencing its biological interactions.
The mechanism of action for this compound primarily involves:
- Protein Interaction : The compound can modulate the activity of target proteins through electron transfer reactions facilitated by its conjugated system.
- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, which is crucial for therapeutic applications in diseases like cancer .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study involving various acrylamide derivatives showed that compounds similar to this one displayed selective cytotoxicity against cancer cell lines, including breast cancer cells. The selectivity was reported to be up to 500-fold over healthy cells, with some compounds achieving low GI50 values (< 1 nM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.00803 | 500 |
| Compound B | A-549 (Lung Cancer) | 0.0095 | 450 |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of phosphodiesterase (PDE), which is relevant for Alzheimer's disease treatment. Its antioxidant activities were noted alongside its inhibitory effects, suggesting a multifunctional role in therapeutic applications .
Case Studies and Research Findings
- Study on QSAR Models : A quantitative structure-activity relationship (QSAR) model developed for related compounds indicated that structural modifications could enhance selectivity and potency against cancerous cell lines. This model helps predict the biological activity based on chemical structure .
- Cytotoxicity Assessments : In a comparative study, several acrylamide derivatives were screened for cytotoxic effects against various cancer cell lines. Results indicated that modifications to the aryl groups significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites and interaction dynamics that facilitate its biological effects .
Future Directions
Research into this compound continues to evolve, with ongoing investigations focused on:
- Optimizing Derivatives : Modifying the structure to enhance selectivity and potency against specific cancer types.
- Exploring Additional Applications : Investigating other potential therapeutic uses beyond cancer treatment, such as neuroprotection or antimicrobial activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide?
Methodological Answer: The synthesis of this compound typically involves a multi-step approach, including:
- Amide bond formation between 3-phenylacryloyl chloride and 4-(dimethylamino)aniline under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
- Stereochemical control using Z-selective catalysts (e.g., Lewis acids like ZnCl₂) or photochemical methods to favor the (Z)-isomer .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H) confirm the acrylamide backbone .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₇H₁₈N₂O (calculated [M+H]⁺: 275.1542) .
Advanced Research Questions
Q. How can contradictions between crystallographic data and spectroscopic analysis be resolved?
Methodological Answer: Discrepancies often arise from:
- Dynamic vs. static structures : X-ray crystallography captures the static Z-configuration, while NMR may show averaged signals due to conformational flexibility in solution .
- Tautomerism : Check for tautomeric equilibria (e.g., enol-imine forms) using variable-temperature NMR or DFT calculations .
- Residual solvents in crystallography : Ensure solvent-free crystal structures by annealing crystals under vacuum before analysis .
Example Workflow:
Perform X-ray diffraction to confirm solid-state configuration.
Compare with NOESY NMR to assess solution-phase geometry.
Use computational modeling (e.g., Gaussian) to predict energetically favorable conformers .
Q. What strategies improve stereochemical purity during synthesis?
Methodological Answer:
- Photochemical isomerization : Irradiate the reaction mixture at 254 nm to selectively convert (E)- to (Z)-isomers .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during amide formation .
- Kinetic vs. thermodynamic control : Lower reaction temperatures favor the kinetically stable Z-isomer, while prolonged heating may drive equilibration .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace dimethylamino with diethylamino or halogen groups) and compare bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., DHODH inhibitors) using enzyme kinetics (Km, Vmax) and cell-based viability assays .
- Computational docking : Use AutoDock Vina to predict binding modes and correlate with experimental IC₅₀ values .
Q. How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to account for batch-to-batch variability.
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What advanced techniques characterize electronic properties of the dimethylamino group?
Methodological Answer:
- UV-Vis spectroscopy : Measure λmax shifts in different solvents (e.g., from 320 nm in hexane to 345 nm in methanol) to assess solvatochromism .
- Cyclic voltammetry : Determine oxidation potentials (Epa ~ 0.8 V vs. Ag/AgCl) to evaluate electron-donating capacity .
- DFT calculations : Compute HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to correlate with experimental redox data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
